![molecular formula C8H14N2O B2993652 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one CAS No. 200418-23-1](/img/structure/B2993652.png)
7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
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Description
Scientific Research Applications
Design and Synthesis of Pyrrolotriazepine Derivatives
The synthesis of pyrrolotriazepine derivatives involved the conversion of pyrrole derivatives with carbonyl groups at the C-2 position to N-propargyl pyrroles. This process unexpectedly produced 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one as a major product during attempted cyclization, highlighting its formation mechanism and theoretical support for product development (Menges et al., 2013).
Synthesis of Lactam and Ketone Precursors
A study described the synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones as precursors for octahydro-pyrrolo and octahydro-2H-pyrido[1,2-a]pyrazines, showcasing a method leading from piperazine ring construction to various cyclizations for lactam and ketone precursors creation (Branden, Compernolle, Hoornaert, 1992).
Precursors to Cancer Chemopreventive Metabolites
Compounds designed as precursors for the major metabolite of the cancer chemopreventive oltipraz were synthesized to test their biological activities, showing that they react with glutathione to produce nearly quantitative yields of the metabolite, indicating potential application in cancer chemoprevention (Navamal et al., 2002).
Novel Derivatives Synthesis
The synthesis of novel 1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives demonstrated the creation of compounds containing carboxamide- and methylamine-groups, expanding the chemical diversity of pyrrolopyrazinone derivatives for further research applications (Yaremchuk et al., 2018).
properties
IUPAC Name |
7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-4-7-5-9-2-3-10(7)8(6)11/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPHSWIBRWFRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CNCCN2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |
CAS RN |
200418-23-1 |
Source
|
Record name | 7-methyl-octahydropyrrolo[1,2-a]piperazin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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